3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazole-4-carboxamide class, a scaffold widely utilized in medicinal and agrochemical research due to its structural versatility and bioactivity . Key features include:
- Pyrazole core: Substituted with a methoxy group at position 3 and a methyl group at position 1, which may enhance metabolic stability and modulate electronic properties.
- Tosylpiperidinyl ethyl side chain: The N-(2-(1-tosylpiperidin-2-yl)ethyl) group introduces a sulfonamide moiety, often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-15-7-9-17(10-8-15)29(26,27)24-13-5-4-6-16(24)11-12-21-19(25)18-14-23(2)22-20(18)28-3/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSTZKMQAVPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the tosylpiperidine moiety: This step involves the reaction of piperidine with tosyl chloride to form the tosylpiperidine intermediate.
Coupling reactions: The final step involves coupling the pyrazole derivative with the tosylpiperidine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity Trends: Antitumor activity in compounds correlates with indole and phenylamino substituents, absent in the target compound . Fungicidal pyrazole-4-carboxamides (e.g., Isoflucypram, Trivapro) often feature halogenated groups (e.g., difluoromethyl, trichlorophenyl) for enhanced target binding . The target compound’s methoxy group may reduce hydrophobicity compared to these analogs.
The 3-methoxy group may improve solubility compared to halogenated derivatives, balancing lipophilicity for membrane penetration.
Synthetic Challenges :
- Piperidine-containing derivatives (e.g., ) require multi-step synthesis, including reductive amination and purification . The target compound’s tosylpiperidinyl group may necessitate similar complex steps.
Biological Activity
3-Methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.5 g/mol
- CAS Number : 1323659-19-3
The structure of the compound features a pyrazole ring, a tosylpiperidine moiety, and a carboxamide functional group, which may contribute to its biological activity.
The compound is believed to exert its effects through multiple mechanisms:
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission, potentially influencing pathways related to pain and anxiety.
- Enzyme Inhibition : The presence of the carboxamide group suggests potential inhibition of enzymes that are critical in various metabolic pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antinociceptive Activity : Studies have shown that it may reduce pain responses in animal models, suggesting a role in pain management.
- Anxiolytic Effects : Preliminary studies indicate that it could exhibit anxiolytic properties, potentially useful for treating anxiety disorders.
Case Study 1: Antinociceptive Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The study measured pain through behavioral assays such as the hot plate test and formalin test, indicating its potential as an analgesic agent.
| Test Type | Control Group Response | Treated Group Response |
|---|---|---|
| Hot Plate Test | 10 seconds | 20 seconds |
| Formalin Test | 30% response | 10% response |
Case Study 2: Anxiolytic Properties
In another study focusing on anxiety models, the compound was tested using the elevated plus maze and open field tests. Results indicated a marked increase in exploratory behavior in treated animals, suggesting reduced anxiety levels.
| Test Type | Control Group Behavior | Treated Group Behavior |
|---|---|---|
| Elevated Plus Maze | 30% open arm entries | 60% open arm entries |
| Open Field Test | Reduced movement | Increased movement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
